molecular formula C6H10OS2 B6144530 2-ethyl-1,3-dithiolane-2-carbaldehyde CAS No. 33406-20-1

2-ethyl-1,3-dithiolane-2-carbaldehyde

Cat. No. B6144530
CAS RN: 33406-20-1
M. Wt: 162.3 g/mol
InChI Key: UBAXKQCPVKSMNY-UHFFFAOYSA-N
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Description

“2-ethyl-1,3-dithiolane-2-carbaldehyde” is a chemical compound that is part of the 1,3-dithiolane family . It is an α-keto acid equivalent . It is a bulky equivalent of acetate undergoing syn-selective aldol reactions .


Synthesis Analysis

1,3-Dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . Carbonyl compounds have been successfully converted into their corresponding oxathiolane, dithiolane, and dithiane derivatives with 2-mercaptoethanol, 1,2-ethanedithiol, and 1,3-propanedithiol using a catalytic amount of yttrium triflate .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H10OS2 . The average mass is 178.272 Da and the monoisotopic mass is 178.012222 Da .


Chemical Reactions Analysis

This compound participates in the conjugate additions to enones . It undergoes asymmetric oxidation to give trans bis-sulfoxide . It is used to generate carbanon, which finds application in the preparation of alfa- keto esters .

Mechanism of Action

The anion derived from ethyl 1,3-dithiolane-2-carboxylate participates as a nucleophile during the total synthesis of the corynanthe alkaloid dihydrocorynantheol and the formal syntheses of the indole alkaloids tacamonine, rhynchophylline, and hirsutine .

properties

IUPAC Name

2-ethyl-1,3-dithiolane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS2/c1-2-6(5-7)8-3-4-9-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAXKQCPVKSMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(SCCS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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